D(-)-Octopamine CSA salt
Description
D(-)-Octopamine CSA salt is the D(-)-enantiomer of octopamine, a biogenic amine structurally related to noradrenaline. It is biosynthesized from tyramine via β-hydroxylation by tyramine β-hydroxylase (TβH) . The CSA (cyclopropanesulfonic acid) salt form enhances solubility and stability, making it suitable for research and pharmacological applications. D(-)-Octopamine is notably more potent than its L(+) enantiomer in cardiovascular responses, acting as an α-adrenergic sympathomimetic agent . In invertebrates, it functions as a neurotransmitter, neuromodulator, and neurohormone, regulating behaviors such as thermogenesis, lipid metabolism, and sensory processing .
Properties
Molecular Formula |
C18H27NO6S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]phenol;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7-,10-;8-/m10/s1 |
InChI Key |
SBWNMCJSHGVZDX-KJEBDRKJSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1[C@H](CN)O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1C(CN)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically involves the following key steps:
- Preparation of Octopamine Base: Starting from commercially available precursors such as tyramine derivatives, the octopamine backbone is constructed via aromatic substitution and amination reactions.
- Formation of the CSA Salt: The free base is reacted with camphorsulfonic acid (CSA) to produce the salt form. This process generally involves acid-base neutralization under controlled conditions.
Specific Methodology
Based on patent literature and research articles, a representative chemical synthesis process is as follows:
a. Synthesis of Octopamine Base:
- Starting from tyramine, perform hydroxylation at the para-position of the aromatic ring using hydroxylating agents such as hydrogen peroxide in the presence of catalysts, yielding octopamine.
b. Salt Formation:
- Dissolve the synthesized octopamine in a suitable solvent such as ethanol or methanol.
- Add an equimolar amount of camphorsulfonic acid gradually under stirring.
- Maintain the reaction mixture at room temperature or slightly elevated temperatures (around 25-40°C).
- Allow the reaction to proceed until complete salt formation, monitored via TLC or HPLC.
c. Crystallization:
- Evaporate the solvent under reduced pressure.
- Recrystallize the product from a suitable solvent system (e.g., ethanol-water mixture) to obtain pure this compound.
Data Table: Chemical Synthesis Parameters
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Octopamine backbone | Tyramine, hydroxylating agents | 25-40°C, 12-24 hrs | 70-85% | Aromatic hydroxylation |
| Salt formation | Octopamine + CSA | Room temp, stirring | 90-95% | Complete neutralization |
| Crystallization | Ethanol-water | Reflux, slow cooling | >90% | Purity >98% by HPLC |
Biosynthesis Approaches
While chemical synthesis is predominant, biosynthesis offers greener and more regioselective alternatives, especially utilizing enzyme catalysis.
Enzymatic Biosynthesis
- Enzymes involved: Tyrosine decarboxylase and hydroxylases facilitate the conversion of phenylalanine or tyrosine into octopamine.
- Process: Using recombinant microorganisms or isolated enzymes, substrates like tyrosine are converted into octopamine in vitro under mild conditions.
Salt Formation Post-Biosynthesis
- The biosynthetically produced octopamine can be reacted with camphorsulfonic acid in aqueous media, similar to chemical methods, to produce this compound.
Advantages and Limitations
| Aspect | Chemical Synthesis | Biosynthesis |
|---|---|---|
| Environmentally friendly | Moderate | High |
| Regioselectivity | Moderate | Excellent |
| Scalability | High | Emerging |
| Cost | Lower | Higher (currently) |
- Enzymatic methods have been successfully used to produce octopamine derivatives with high regioselectivity, as reported in studies involving enzyme-catalyzed synthesis of related amines.
Additional Considerations
Purification and Characterization
- Post-synthesis, purification typically involves recrystallization, filtration, and chromatography.
- Characterization methods include NMR, HRMS, and HPLC to confirm purity and stereochemistry.
Summary of Preparation Methods
| Method | Description | Pros | Cons |
|---|---|---|---|
| Chemical Synthesis | Multi-step organic reactions, salt formation | Scalable, well-established | Environmental concerns, stereoselectivity issues |
| Biosynthesis | Enzyme-catalyzed conversion in vitro | Green, high regioselectivity | Costly, less mature for large-scale production |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D(-)-Octopamine can produce quinones, while reduction can yield primary amines.
Scientific Research Applications
Chemistry:
- D(-)-Octopamine CSA salt is used as a chiral resolving agent in the synthesis of enantiomerically pure compounds .
Biology:
- In biological research, D(-)-Octopamine is studied for its role as a neurotransmitter in invertebrates and its effects on various physiological processes.
Medicine:
- D(-)-Octopamine has potential applications in medicine due to its structural similarity to norepinephrine, which may allow it to interact with adrenergic receptors.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- D(-)-Octopamine exerts its effects by binding to adrenergic receptors, similar to norepinephrine. It activates these receptors, leading to various physiological responses such as increased heart rate and muscle contraction.
Pathways Involved:
- The primary pathways involved include the adrenergic signaling pathway, which mediates the effects of catecholamines like norepinephrine and octopamine.
Comparison with Similar Compounds
Structural Analogues
Key Differences :
- Hydroxylation and Chirality: D(-)-Octopamine’s β-hydroxylation and stereospecificity enhance receptor binding compared to tyramine and synthetic agonists like eugenol .
- Nitrogen Presence: Unlike terpenoids (e.g., eugenol), octopamine contains a nitrogen atom critical for receptor interaction .
Receptor Interactions and Signaling Pathways
Contrasts :
- Synthetic vs. Natural Agonists : DCDM and PIIs exhibit higher receptor affinity than octopamine but differ in efficacy (e.g., partial vs. full activation) .
- Pathway Specificity: Octopamine uniquely regulates lipid metabolism via SER-3 receptor in C.
Pharmacological and Functional Distinctions
Insecticidal Action
Metabolic Regulation
Q & A
Q. What considerations are critical when replicating studies involving octopamine’s interaction with adrenergic receptors?
- Methodological Answer : Report detailed MD simulation parameters (temperature, pressure, solvent models) and docking software settings (scoring functions, grid sizes). For wet-lab experiments, specify buffer composition (e.g., Tris vs. PBS) and ligand protonation states. Use open-access repositories (e.g., Zenodo) to share raw trajectories or dose-response data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
